molecular formula C7H6N6 B3351637 (4-Amino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile CAS No. 38340-27-1

(4-Amino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile

Cat. No.: B3351637
CAS No.: 38340-27-1
M. Wt: 174.16 g/mol
InChI Key: YIPJCRVQAGLPRW-UHFFFAOYSA-N
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Description

(4-Amino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile is a heterocyclic compound that has garnered significant attention in the fields of medicinal and organic chemistry. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications. The presence of an amino group and an acetonitrile moiety further enhances its chemical reactivity and versatility in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-amino-3-cyanopyrazole with formamide, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine ring system . The reaction conditions often involve heating the mixture at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: (4-Amino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Chemistry: In organic chemistry, (4-Amino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile serves as a valuable building block for the synthesis of more complex heterocyclic compounds.

Biology and Medicine: This compound has shown potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs). Inhibition of CDKs is a promising strategy for cancer treatment, as it can selectively target tumor cells and inhibit their proliferation . Additionally, derivatives of this compound have demonstrated antiproliferative activity against various cancer cell lines, including leukemia and breast cancer .

Industry: In the pharmaceutical industry, this compound is used in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a valuable candidate for drug discovery and development .

Comparison with Similar Compounds

Uniqueness: (4-Amino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile is unique due to the presence of both an amino group and an acetonitrile moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in synthetic chemistry and as a potent inhibitor in medicinal chemistry .

Properties

IUPAC Name

2-(4-amino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N6/c8-2-1-4-5-6(9)10-3-11-7(5)13-12-4/h3H,1H2,(H3,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPJCRVQAGLPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNC(=C2C(=N1)N)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40311627
Record name (4-Amino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40311627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38340-27-1
Record name NSC244411
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244411
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Amino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40311627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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